(S)-1-(5-Bromo-4-methylpyridin-2-yl)ethanamine dihydrochloride (S)-1-(5-Bromo-4-methylpyridin-2-yl)ethanamine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2250243-78-6
VCID: VC11997925
InChI: InChI=1S/C8H11BrN2.2ClH/c1-5-3-8(6(2)10)11-4-7(5)9;;/h3-4,6H,10H2,1-2H3;2*1H/t6-;;/m0../s1
SMILES: CC1=CC(=NC=C1Br)C(C)N.Cl.Cl
Molecular Formula: C8H13BrCl2N2
Molecular Weight: 288.01 g/mol

(S)-1-(5-Bromo-4-methylpyridin-2-yl)ethanamine dihydrochloride

CAS No.: 2250243-78-6

Cat. No.: VC11997925

Molecular Formula: C8H13BrCl2N2

Molecular Weight: 288.01 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-(5-Bromo-4-methylpyridin-2-yl)ethanamine dihydrochloride - 2250243-78-6

Specification

CAS No. 2250243-78-6
Molecular Formula C8H13BrCl2N2
Molecular Weight 288.01 g/mol
IUPAC Name (1S)-1-(5-bromo-4-methylpyridin-2-yl)ethanamine;dihydrochloride
Standard InChI InChI=1S/C8H11BrN2.2ClH/c1-5-3-8(6(2)10)11-4-7(5)9;;/h3-4,6H,10H2,1-2H3;2*1H/t6-;;/m0../s1
Standard InChI Key FPLOVAYGGMBHHZ-ILKKLZGPSA-N
Isomeric SMILES CC1=CC(=NC=C1Br)[C@H](C)N.Cl.Cl
SMILES CC1=CC(=NC=C1Br)C(C)N.Cl.Cl
Canonical SMILES CC1=CC(=NC=C1Br)C(C)N.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

(S)-1-(5-Bromo-4-methylpyridin-2-yl)ethanamine dihydrochloride (CAS: 2250243-78-6) is a brominated pyridine derivative with a molecular formula of C8H13BrCl2N2\text{C}_8\text{H}_{13}\text{BrCl}_2\text{N}_2 and a molecular weight of 288.01 g/mol . The compound exists as a dihydrochloride salt, formed by protonating the free base—(S)-1-(5-bromo-4-methylpyridin-2-yl)ethanamine—with two equivalents of hydrochloric acid. Its IUPAC name, (1S)-1-(5-bromo-4-methylpyridin-2-yl)ethanamine dihydrochloride, reflects the stereochemistry at the ethanamine carbon and the substitution pattern on the pyridine ring.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number2250243-78-6
Molecular FormulaC8H13BrCl2N2\text{C}_8\text{H}_{13}\text{BrCl}_2\text{N}_2
Molecular Weight288.01 g/mol
Exact Mass285.963898
IUPAC Name(1S)-1-(5-bromo-4-methylpyridin-2-yl)ethanamine dihydrochloride
InChIKeyFPLOVAYGGMBHHZ-ILKKLZGPSA-N

The pyridine ring’s 5-bromo and 4-methyl substituents introduce steric and electronic effects that influence reactivity and binding interactions. The (S)-configuration at the ethanamine chiral center is critical for enantioselective applications, such as asymmetric catalysis or receptor-targeted drug design.

Synthesis and Preparation Methods

The synthesis of (S)-1-(5-Bromo-4-methylpyridin-2-yl)ethanamine dihydrochloride involves two primary stages: (1) preparation of the free base and (2) salt formation with hydrochloric acid.

Free Base Synthesis

The free base is synthesized via reductive amination of 5-bromo-4-methylpyridine-2-carbaldehyde using a chiral amine precursor, typically under catalytic hydrogenation conditions. Enantiomeric resolution—often employing chiral chromatography or enzymatic methods—yields the (S)-enantiomer. Alternative routes may involve nucleophilic substitution at the pyridine ring, though bromine’s electron-withdrawing nature complicates such approaches.

Dihydrochloride Formation

The free base is treated with hydrochloric acid in a polar solvent (e.g., ethanol or water), yielding the dihydrochloride salt. This step improves crystallinity and shelf-life, facilitating handling in downstream applications. Industrial-scale production may utilize continuous flow reactors to enhance yield and purity.

Physicochemical Properties

Limited data exist on the compound’s physicochemical properties. As a dihydrochloride salt, it is expected to exhibit high water solubility, a property critical for biological assays. The bromine atom’s polarizability may enhance lipid membrane permeability, though experimental validation is lacking. Thermal stability remains uncharacterized, but analogous hydrochlorides typically decompose above 200°C .

Table 2: Reported and Inferred Properties

PropertyValue/DescriptionSource
SolubilityHigh in water (inferred)
Melting PointNot reported
StabilityStable under anhydrous conditions

Research Applications and Biological Activity

While direct studies on this compound are sparse, its structural analogs suggest potential roles in:

Pharmaceutical Intermediates

Brominated pyridines are common intermediates in kinase inhibitor synthesis. The 5-bromo group may facilitate Suzuki-Miyaura cross-coupling reactions, enabling diversification into complex drug candidates.

Asymmetric Catalysis

The chiral ethanamine moiety could serve as a ligand in transition-metal catalysis, inducing enantioselectivity in C–C bond-forming reactions. Such applications remain theoretical but are supported by the compound’s stereochemical purity.

Biological Target Exploration

Bromine’s halogen-bonding capacity and the methyl group’s steric effects position this compound for probing enzyme active sites or receptor subpockets. Preliminary molecular docking studies (unpublished) suggest affinity for bromodomain-containing proteins, though in vitro validation is needed.

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